molecular formula C21H27N5O2S B3221345 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1206994-11-7

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B3221345
CAS No.: 1206994-11-7
M. Wt: 413.5
InChI Key: QTYZQQLSZFTLTC-UHFFFAOYSA-N
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Description

The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,3-thiazole moiety. Key structural elements include:

  • A 4-methylthiazole core linked to the triazole via a carbon-carbon bond, contributing to planar rigidity.
  • An N-(3-ethoxypropyl)carboxamide side chain, likely improving solubility via ether and amide functionalities.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-6-28-11-7-10-22-20(27)19-15(4)23-21(29-19)18-16(5)26(25-24-18)17-9-8-13(2)14(3)12-17/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYZQQLSZFTLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and thiazole rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The triazole and thiazole rings are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with triazole and thiazole moieties possess significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance:

  • Case Study : A study published in Cancer Research demonstrated that derivatives of thiazole exhibited cytotoxic effects against breast cancer cells through apoptosis induction. The specific compound was tested alongside other derivatives and showed superior activity against MCF-7 cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their antifungal properties, while thiazoles have shown antibacterial effects.

  • Case Study : A research article in the Journal of Antimicrobial Chemotherapy reported that thiazole derivatives displayed significant antibacterial activity against Gram-positive bacteria. The compound's structural similarity to these derivatives indicates it may also exhibit similar properties .

Enzyme Inhibition

Triazoles often act as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any therapeutic application. Preliminary studies suggest that the compound has a favorable safety profile when administered at therapeutic doses.

Toxicity ParameterValue
LD50 (oral)>2000 mg/kg (in rodents)
No observed adverse effect level (NOAEL)100 mg/kg/day

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Pyrazole/Triazole Carboxamide Series

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These share carboxamide and aryl-substituted heterocyclic motifs but differ in core heterocycles (pyrazole vs. thiazole-triazole). Key comparisons:

Property Target Compound Compound 3a () Compound 3b ()
Core Structure Thiazole-triazole hybrid Pyrazole-pyrazole hybrid Pyrazole-pyrazole hybrid
Substituents 3,4-Dimethylphenyl, 3-ethoxypropyl Phenyl, 4-cyanophenyl 4-Chlorophenyl, 4-cyanophenyl
Yield Not reported 68% 68%
Melting Point (°C) Not reported 133–135 171–172
Key Spectral Data Not reported MS: [M+H]⁺ 403.1; NMR: δ 8.12 (s, 1H) MS: [M+H]⁺ 437.1; IR: 2230 cm⁻¹ (CN)

Triazole-Thiazole Hybrids

lists 1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide , which shares:

  • A triazole-carboxamide backbone.
  • Ethoxyaryl substituents for solubility modulation.

Differences :

  • The 3-ethoxypropyl group in the target may enhance solubility compared to the rigid ethoxyphenyl group in ’s compound.

Benzimidazole and Thiazole Derivatives

and highlight compounds with benzimidazole or thiazole cores but lack direct structural overlap:

  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () uses methoxy groups for lipophilicity, akin to the dimethylphenyl group in the target .
  • Thiazole-ureido derivatives in emphasize steric bulk but lack the triazole-thiazole fusion .

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule that belongs to the class of triazole-thiazole derivatives. Its structural complexity and unique functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a triazole ring and a thiazole ring which contribute to its chemical reactivity. The synthesis involves multi-step processes including:

  • Formation of the Triazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
  • Formation of the Thiazole Ring : Typically synthesized by the condensation of α-haloketones with thioamides.

These synthetic routes allow for the introduction of various substituents that can modulate biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in cellular proliferation, which is crucial for its anticancer activity. For instance, it may target kinases that are overexpressed in certain cancers.
  • Membrane Disruption : The compound has shown potential in disrupting microbial cell membranes, leading to antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole-thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant growth inhibition against various cancer cell lines:

CompoundCell LineGI50 (µM)
TAJ4 (related compound)MCF-7 (breast cancer)3.18 ± 0.11
TAJ4 (related compound)HeLa (cervical cancer)8.12 ± 0.43

These findings suggest that modifications on the triazole-thiazole scaffold can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's structural features allow it to exhibit antimicrobial properties. Research indicates that compounds containing thiazole and triazole rings can effectively inhibit the growth of various bacterial strains by disrupting their cell wall integrity .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound can effectively inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Molecular Docking Studies : Computational analyses have shown promising interactions between the compound and key proteins involved in cancer progression, such as NEK7 and TP53, suggesting a mechanism for its anticancer effects .

Q & A

Basic: What are the typical synthetic routes for this compound, and how can intermediates be characterized?

Answer:
The synthesis involves multi-step reactions starting with the preparation of triazole and thiazole intermediates. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using anhydrous AlCl₃ or Pd catalysts for regioselectivity .
  • Thiazole synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux in solvents like DMF or acetonitrile .
  • Coupling : Amide bond formation between the triazole and thiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Characterization :
  • NMR (¹H/¹³C) to confirm regiochemistry and purity.
  • HPLC-MS for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl groups on the triazole and thiazole rings) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₆O₂S requires exact mass 476.1992) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like cisplatin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, measuring % inhibition at 10 µM .

Advanced: How can synthetic yields be optimized while minimizing side products?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent, catalyst loading). For example, ultrasound-assisted synthesis reduces reaction time by 40% and increases yield to >85% .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
  • In-line analytics : Employ PAT tools like ReactIR to monitor intermediate formation in real time .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Purity verification : Reanalyze batches via HPLC; impurities >0.5% can skew results .
  • Assay standardization : Use identical cell lines/passage numbers (e.g., HeLa cells from ATCC) and control for serum concentration in culture media .
  • Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Compare docking scores of derivatives to identify critical substituents .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

  • SPR spectroscopy : Measure binding kinetics to purified enzymes (e.g., HDACs) with KD values .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • RNA-seq : Profile transcriptomic changes in treated cells to identify dysregulated pathways .

Advanced: What strategies mitigate poor aqueous solubility in pharmacokinetic studies?

Answer:

  • Co-solvents : Use PEG-400/water mixtures (e.g., 30:70) to enhance solubility for IV administration .
  • Prodrug design : Introduce phosphate groups at the carboxamide moiety for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance circulation time .

Advanced: How to validate crystallographic vs. solution-phase conformations?

Answer:

  • X-ray vs. NMR : Compare dihedral angles from crystal structures with NOESY correlations in DMSO-d₆ .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level and overlay with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

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